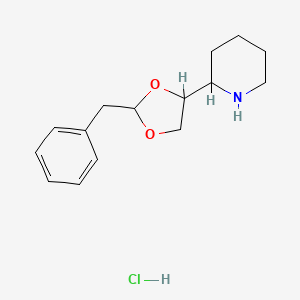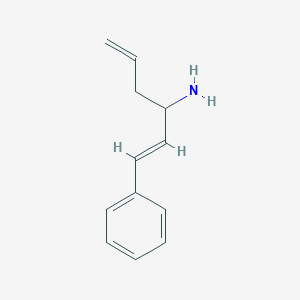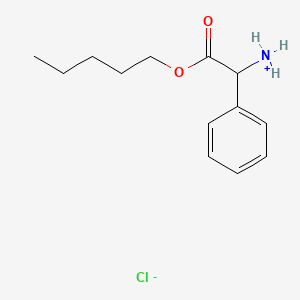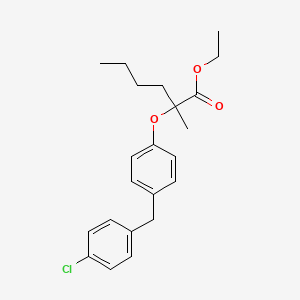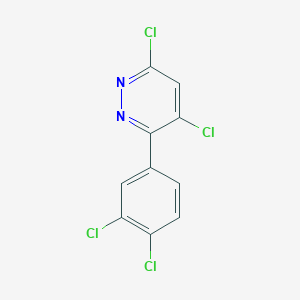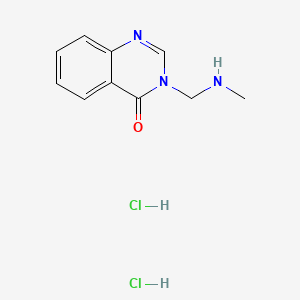
3-Hydroxy-4-methylphenyltrimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-hydroxy-4-methylphenyl)-trimethylazanium bromide: is a quaternary ammonium compound It is characterized by the presence of a trimethylazanium group attached to a phenyl ring substituted with a hydroxyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine. One common method is the reaction of 3-hydroxy-4-methylphenylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
(3-hydroxy-4-methylphenyl)-trimethylazanium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or potassium iodide.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major product is a neutral amine.
Substitution: The major products are the corresponding halide salts.
科学的研究の応用
Chemistry
In chemistry, (3-hydroxy-4-methylphenyl)-trimethylazanium bromide is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, increasing the rate of reaction and yield.
Biology
In biological research, this compound is used as a model compound to study the interactions of quaternary ammonium compounds with biological membranes. It helps in understanding the mechanisms of action of similar compounds used in pharmaceuticals.
Medicine
In medicine, (3-hydroxy-4-methylphenyl)-trimethylazanium bromide is investigated for its potential use as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Industry
In the industrial sector, this compound is used in the formulation of disinfectants and sanitizers. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene in various settings.
作用機序
The mechanism of action of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide involves its interaction with cell membranes. The positively charged trimethylazanium group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This mechanism is similar to that of other quaternary ammonium compounds used as disinfectants.
類似化合物との比較
Similar Compounds
- (3-hydroxy-4-methoxyphenyl)-trimethylazanium bromide
- (4-hydroxy-3-methoxyphenyl)-trimethylazanium bromide
- (3-hydroxy-4-methylphenyl)-triethylazanium bromide
Uniqueness
(3-hydroxy-4-methylphenyl)-trimethylazanium bromide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring. This combination of substituents affects its chemical reactivity and interaction with biological membranes, making it distinct from other quaternary ammonium compounds.
特性
CAS番号 |
64046-33-9 |
|---|---|
分子式 |
C10H16BrNO |
分子量 |
246.14 g/mol |
IUPAC名 |
(3-hydroxy-4-methylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-8-5-6-9(7-10(8)12)11(2,3)4;/h5-7H,1-4H3;1H |
InChIキー |
XFKVYSOSXFBGIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](C)(C)C)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
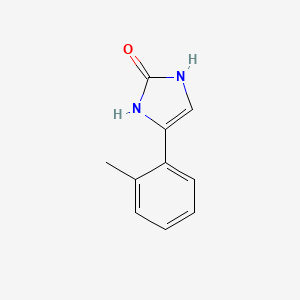
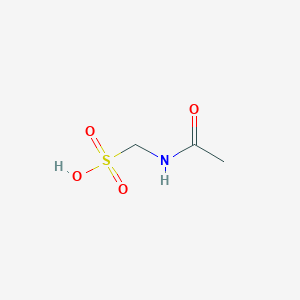

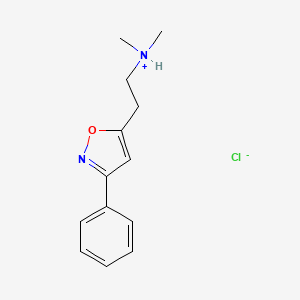
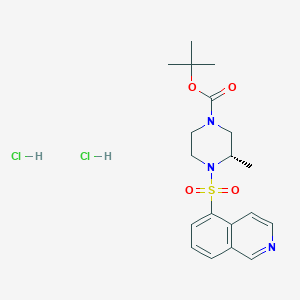
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
